

# Application Notes and Protocols: Characterization of Griseofulvin-PEG Loaded Liposomes

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## Compound of Interest

Compound Name: *Gris-PEG*

Cat. No.: *B3429918*

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These application notes provide a comprehensive guide to the characterization of Griseofulvin-loaded PEGylated (**Gris-PEG**) liposomes. The following sections detail the key analytical techniques and protocols necessary to ensure the quality, stability, and efficacy of these drug delivery systems.

## Introduction

Griseofulvin, a poorly water-soluble antifungal drug, presents challenges in formulation and bioavailability. Encapsulation of Griseofulvin into PEGylated liposomes offers a promising strategy to enhance its solubility, prolong circulation time, and improve therapeutic outcomes. Polyethylene glycol (PEG)ylation of the liposome surface provides a hydrophilic barrier, sterically hindering opsonization and clearance by the reticuloendothelial system (RES). Thorough characterization of these liposomal formulations is critical for quality control and to predict their in vivo performance. This document outlines the standard procedures for evaluating the physicochemical properties of **Gris-PEG** liposomes.

## Physicochemical Characterization of Gris-PEG Liposomes

The critical quality attributes of **Gris-PEG** liposomes that require rigorous evaluation include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, drug loading, and in vitro drug release profile.

## Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of Griseofulvin-loaded liposomes.

Note: The following data is derived from studies on non-PEGylated Griseofulvin liposomes, as specific quantitative data for Griseofulvin-PEGylated liposomes is not readily available in the cited literature. These values can be considered as a baseline for comparison during the development of PEGylated formulations.

Table 1: Particle Size, Polydispersity Index (PDI), and Zeta Potential of Griseofulvin Liposomes

Formulation Code	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)
GL1	149.1	0.428	-17.1[1]
GL2	158.1 - 268.4	0.417 - 0.521	-17.1 to -17.9[2]
FTS	142	Moderate	Not Reported[3][4]
MS	357	Moderate	Not Reported[3][4]
NS	813	High	Not Reported[3][4]

Table 2: Encapsulation Efficiency and Drug Loading of Griseofulvin Liposomes

Formulation Code	Encapsulation Efficiency (%)
Optimized Liposome	72.71 ± 1.047[1]
GL1	27.37 ± 0.1202[5]
GL2	34.44 ± 0.4030[5]
GL3	49.35 ± 1.4283[5]
F1	32[3]
F2	98[3]
F1 (chitosan film)	~95[6]
F2 (chitosan film)	~95[6]
Lecithin/Cholesterol	67.1 - 68.9[2]

## Experimental Protocols

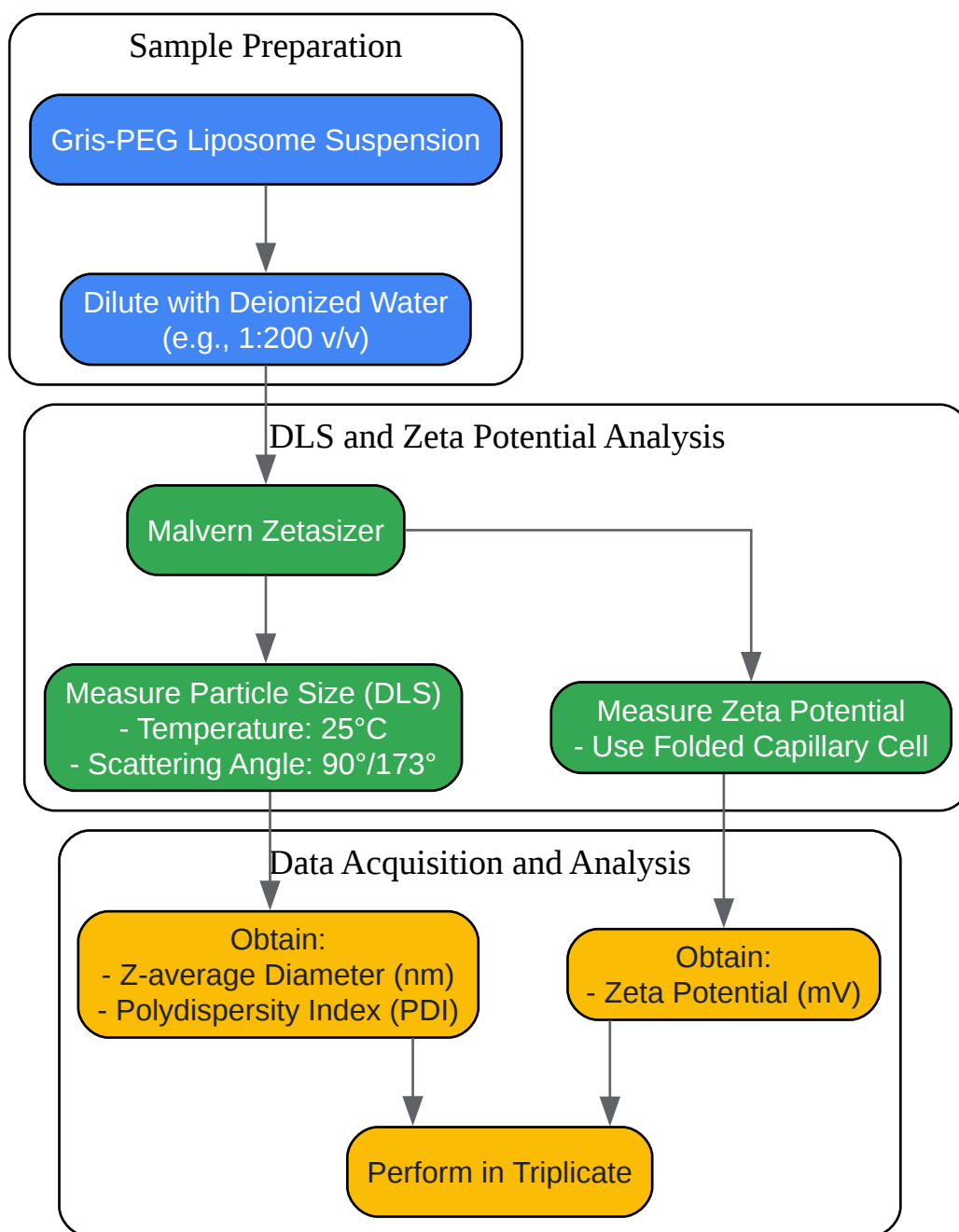
### Particle Size and Zeta Potential Analysis

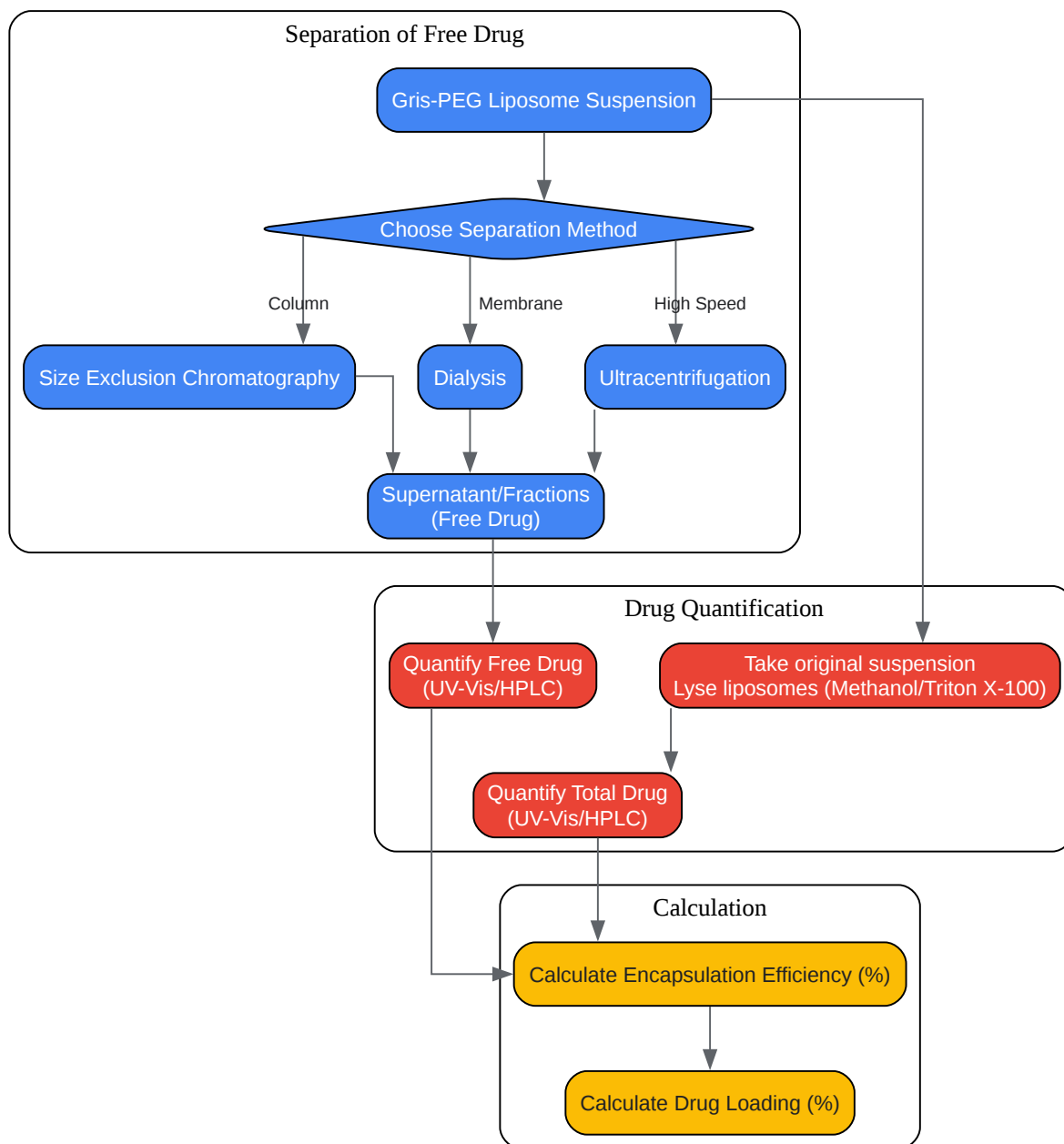
Objective: To determine the mean hydrodynamic diameter, size distribution (PDI), and surface charge of the **Gris-PEG** liposomes.

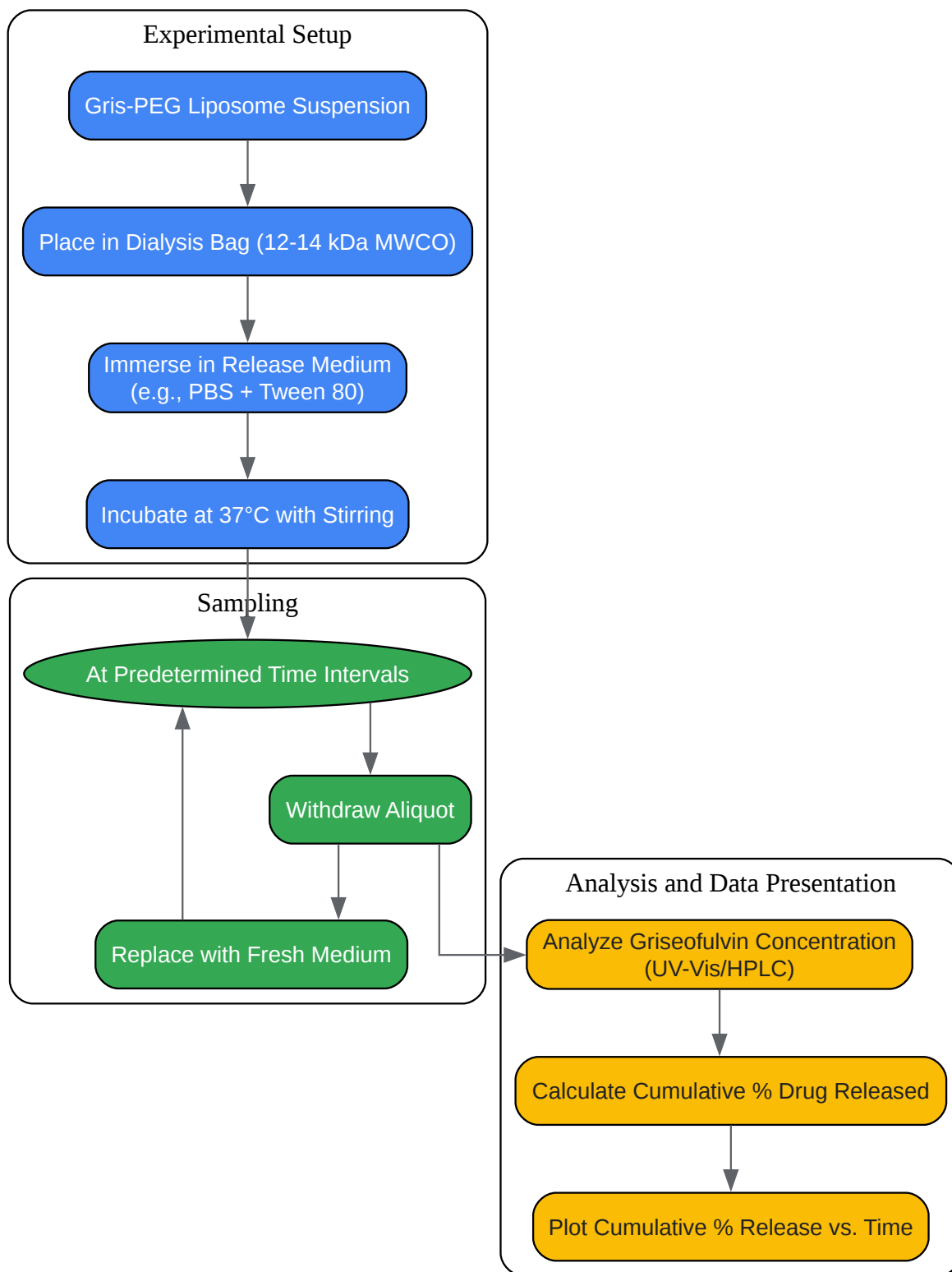
Methodology:

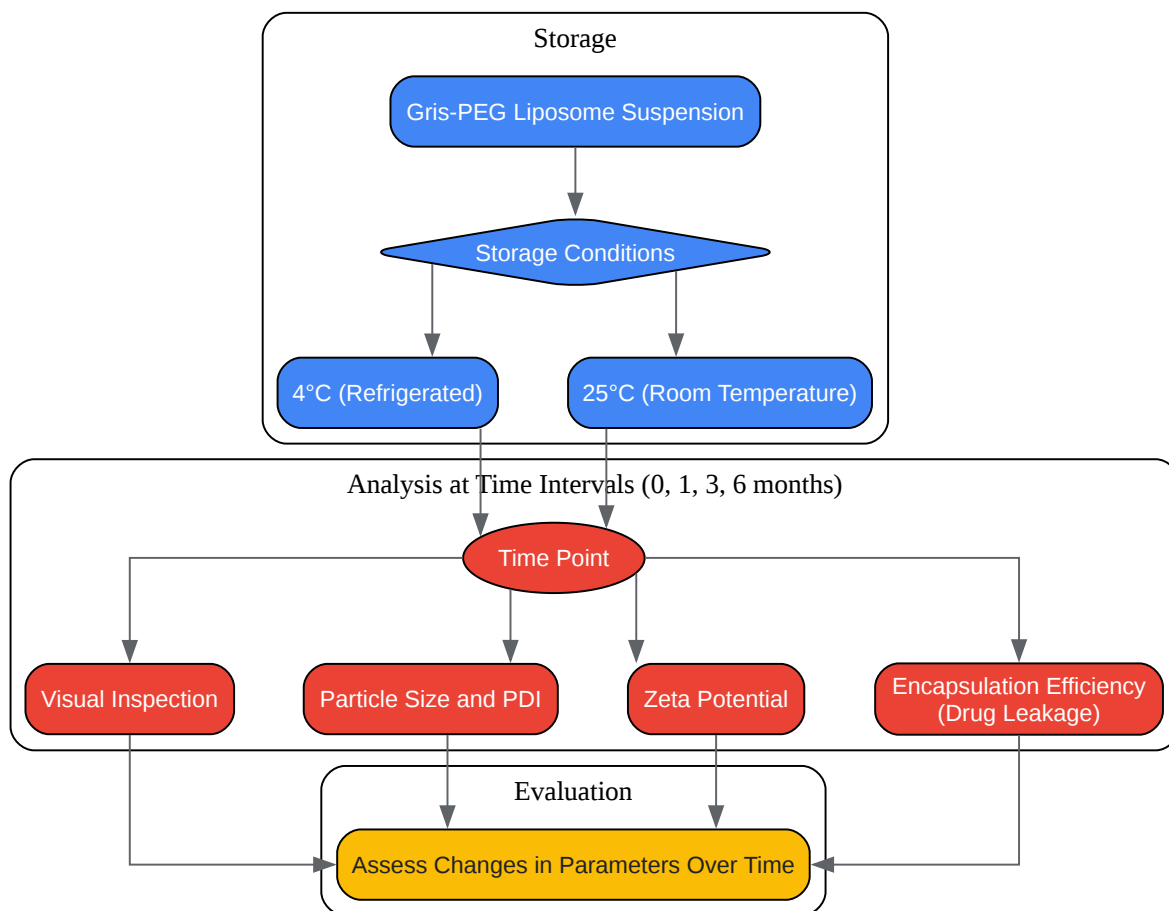
- Sample Preparation: Dilute the **Gris-PEG** liposomal suspension with deionized water or an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for analysis. A dilution factor of 1:200 (v/v) is a common starting point.
- Instrumentation: Utilize a dynamic light scattering (DLS) instrument, such as a Malvern Zetasizer.
- DLS Measurement (Particle Size and PDI):
  - Equilibrate the instrument and the sample to a controlled temperature, typically 25°C.
  - Transfer the diluted liposome suspension to a clean cuvette.

- Place the cuvette in the instrument and perform the measurement at a scattering angle of 90° or 173°.
- Acquire data for a sufficient duration to obtain a stable correlation function.
- The instrument software will calculate the Z-average mean diameter and the PDI from the correlation function using the Stokes-Einstein equation.
- Perform measurements in triplicate for each sample.
- Zeta Potential Measurement:
  - For zeta potential measurement, use a specific folded capillary cell.
  - Inject the diluted liposomal suspension into the cell, ensuring no air bubbles are present.
  - Place the cell in the instrument.
  - An electric field is applied, and the electrophoretic mobility of the liposomes is measured.
  - The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation.
  - Perform measurements in triplicate for each sample.









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